molecular formula C12H13BrClNO2 B13630288 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

Cat. No.: B13630288
M. Wt: 318.59 g/mol
InChI Key: IZFWEXNHWBCNBS-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole (CAS: 1551929-17-9) is a dihydroisoxazole derivative with a molecular formula of C₁₂H₁₃BrClNO₂ and a molecular weight of 318.59 g/mol . The compound features a 4,5-dihydro-1,2-oxazole (isoxazoline) core substituted with a 2-bromo-5-methoxyphenyl group at position 3 and a 1-chloroethyl group at position 5. The bromo and methoxy substituents on the aromatic ring, combined with the chloroethyl side chain, contribute to its unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and agrochemical research .

Properties

Molecular Formula

C12H13BrClNO2

Molecular Weight

318.59 g/mol

IUPAC Name

3-(2-bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C12H13BrClNO2/c1-7(14)12-6-11(15-17-12)9-5-8(16-2)3-4-10(9)13/h3-5,7,12H,6H2,1-2H3

InChI Key

IZFWEXNHWBCNBS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=NO1)C2=C(C=CC(=C2)OC)Br)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole typically involves the construction of the oxazole ring through cyclization reactions starting from appropriately substituted precursors. The key challenges include:

  • Introduction of the 2-bromo-5-methoxyphenyl substituent on the oxazole ring.
  • Installation of the 1-chloroethyl group at the 5-position of the dihydro-1,2-oxazole ring.
  • Control of regioselectivity and stereochemistry during ring closure.

Reported Synthetic Routes

Cyclization via Halogenated Precursors and Amino Alcohols

One common approach involves the condensation of a 2-bromo-5-methoxyphenyl-substituted α-haloketone or α-haloaldehyde with an amino alcohol or amino acid derivative. The halogenated carbonyl compound reacts with the amino group to form an intermediate that cyclizes to the oxazoline ring under mild acidic or basic conditions.

  • Step 1: Preparation of 2-bromo-5-methoxyphenyl α-haloketone (e.g., α-chloroacetophenone derivative).
  • Step 2: Reaction with 1-amino-1-chloroethanol or related amino alcohol to form an intermediate amino ketone.
  • Step 3: Cyclodehydration under reflux or microwave irradiation to afford the 4,5-dihydro-1,2-oxazole ring.

This method benefits from the availability of starting materials and relatively mild conditions. Microwave-assisted synthesis has been reported to enhance reaction rates and yields significantly, reducing reaction times from hours to minutes.

One-Pot Metal-Free Catalyzed Cyclization

Recent advances include metal-free catalysis for heterocycle formation, using organocatalysts such as 4-dimethylaminopyridine (DMAP). This approach involves:

  • Mixing the substituted haloketone with amino alcohols in the presence of DMAP.
  • Conducting the reaction at room temperature or mild heating.
  • Achieving cyclization with good yields without the need for metal catalysts, thus reducing potential contamination and environmental impact.

This method offers a green chemistry alternative with simplified work-up procedures and high selectivity.

Stepwise Functional Group Manipulation

Another approach involves stepwise synthesis starting from simpler aromatic compounds:

  • Bromination and methoxylation of the phenyl ring to obtain 2-bromo-5-methoxybenzaldehyde or acetophenone derivatives.
  • Conversion of the aldehyde or ketone to α-chloro derivatives using reagents like thionyl chloride.
  • Subsequent reaction with amino alcohols or amino acids to form the oxazoline ring.

This stepwise method allows for fine-tuning of substituents and functional groups but may require multiple purification steps and longer overall synthesis time.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield Range (%) Advantages Limitations
Haloketone + Amino Alcohol 2-Bromo-5-methoxyphenyl α-haloketone, amino alcohol Acid/base catalyst or microwave Reflux or microwave (minutes) 60–85 Fast, efficient, scalable Requires halogenated ketones
Metal-Free DMAP Catalysis Haloketone, amino alcohol 4-Dimethylaminopyridine (DMAP) Room temp or mild heat 70–80 Green, metal-free, mild conditions May need catalyst optimization
Stepwise Functionalization 2-Bromo-5-methoxybenzaldehyde, thionyl chloride, amino alcohol SOCl2, acids Multiple steps, reflux 50–75 Precise functional group control Longer synthesis, purification

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with new functional groups replacing the bromine or chlorine atoms.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug discovery and development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

3-Bromo-5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole

  • Structure : Retains the bromo and methoxyphenyl groups but lacks the 1-chloroethyl substituent.
  • Molecular Formula: C₁₀H₁₀BrNO₂ (vs. C₁₂H₁₃BrClNO₂ in the target compound).
  • Key Differences: The absence of the chloroethyl group reduces molecular weight (~280 g/mol vs.

3-(3-Bromo-4-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole

  • Structure : Differs in the substitution pattern on the phenyl ring (3-bromo-4-methoxy vs. 2-bromo-5-methoxy).
  • Impact : The positional isomerism of bromo and methoxy groups may influence electronic effects (e.g., electron-withdrawing vs. donating) and intermolecular interactions, affecting binding affinity in biological targets .

3-(Furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazoles

  • Structure : Replaces the bromo-methoxyphenyl group with a furan ring and substituted phenyl groups.
  • Activity: Derivatives such as 4-[3-(furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol (2e) exhibit potent MAO inhibition (antidepressant activity), highlighting how heterocyclic substituents dictate pharmacological profiles .

Functional Group Variations

5-(Chloromethyl)-3-(2-phenylethyl)-4,5-dihydro-1,2-oxazole

  • Structure : Features a chloromethyl group instead of chloroethyl.

3-{[(Hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazoles

  • Structure : Substitutes the chloroethyl group with a sulfonyl-linked heteroaryl moiety.
  • Application : These derivatives are optimized as pre-emergence herbicides (e.g., pyroxasulfone analogs), demonstrating how functional groups shift applications from neuropharmacology to agrochemistry .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Bromo-5-(4-methoxyphenyl) Analogue Furan-Phenyl Derivatives
Molecular Weight (g/mol) 318.59 ~280 250–300
Lipophilicity (LogP)* ~3.5 (estimated) ~2.8 1.5–3.0
Key Substituents Br, OCH₃, Cl Br, OCH₃ Furan, phenolic OH
Bioactivity Undisclosed Undisclosed MAO inhibition

*Lipophilicity estimated based on structural analogs in .

Biological Activity

3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazole is a compound belonging to the oxazole family, characterized by its unique heterocyclic structure. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrClNO2C_{12}H_{13}BrClNO_2 with a molecular weight of approximately 318.59 g/mol. The structure features a brominated phenyl group and a chloroethyl substituent, which contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds within the oxazole family exhibit significant antimicrobial properties. For example, studies have shown that related oxazole derivatives possess broad-spectrum antimicrobial activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against Candida albicansMIC (µg/ml) against E. coliMIC (µg/ml) against S. aureus
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazoleTBDTBDTBD
Reference Drug (e.g., Amoxicillin)3.22730

The minimum inhibitory concentration (MIC) values for various derivatives suggest that while some compounds are less potent than standard treatments like fluconazole against C. albicans, they can still exhibit notable activity against resistant strains .

Anticancer Activity

The anticancer potential of oxazole derivatives has also been explored. For instance, studies have reported that certain isoxazole derivatives demonstrate cytotoxicity against various cancer cell lines, including A549 and MDA-MB-231, with IC50 values often below 12 µM .

Table 2: Cytotoxicity of Isoxazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
3-(2-Bromo-5-methoxyphenyl)-5-(1-chloroethyl)-4,5-dihydro-1,2-oxazoleTBDTBD
Benznidazole (Reference)<12Multiple Lines

The mechanism of action for these compounds may involve the generation of reactive species that induce apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in treating infections and cancer:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized oxazoles against clinical isolates of E. coli and S. aureus. The results indicated that specific derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Cytotoxicity in Cancer Models : In vitro studies demonstrated that certain oxazole derivatives could selectively induce cell death in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the recommended spectroscopic and crystallographic methods for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions and stereochemistry. For example, the chloroethyl group’s chiral center will split signals in 1H^1 \text{H}-NMR due to diastereotopic protons .
  • X-ray Crystallography: Employ single-crystal X-ray diffraction with SHELXL (e.g., SHELXS97/SHELXL97) for refinement. The oxazole ring’s puckering parameters (e.g., Q = 0.2406 Å, φ = 183.41°) and dihedral angles between aromatic rings (e.g., 87.19° for oxazole vs. benzofuran) can be resolved .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (318.59 g/mol) and isotopic patterns for bromine and chlorine .

Q. What synthetic strategies are effective for preparing this compound?

Answer:

  • Cyclocondensation: React a brominated methoxyphenyl aldehyde with a chloroethyl hydroxylamine precursor under acidic conditions to form the oxazoline ring. Use K2_2CO3_3 as a base in methanol/water for regioselectivity .
  • Purification: Column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane gradients removes unreacted intermediates. Monitor purity via TLC and HPLC (>95%) .
  • Chiral Resolution: If enantiomers are present, use chiral HPLC columns (e.g., Chiralpak AD-H) to isolate stereoisomers .

Q. What preliminary biological screening assays are relevant for this compound?

Answer:

  • Enzyme Inhibition: Test MAO-A/MAO-B inhibition using fluorometric assays (e.g., kynuramine deamination). Related isoxazole derivatives show IC50_{50} values <10 µM .
  • Antimicrobial Activity: Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) at concentrations of 1–100 µg/mL .
  • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds (e.g., LC50_{50} >50 µM) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion, twinning) be resolved during structural refinement?

Answer:

  • Thermal Parameters: Apply anisotropic displacement parameters (ADPs) in SHELXL to model atomic vibrations. For high thermal motion (e.g., methoxy groups), use restraints (ISOR/DFIX) .
  • Twinning: For twinned crystals (common in monoclinic systems), use the TWIN/BASF commands in SHELXL. Analyze Hooft/Y statistics to validate refinement .
  • Hydrogen Bonding: Refine O–H⋯N and C–H⋯O interactions with D-H⋯A distance constraints (e.g., O⋯N = 2.8–3.0 Å) .

Q. How do conformational variations in the oxazole ring impact biological activity?

Answer:

  • Dihedral Angle Effects: Molecular dynamics simulations (e.g., AMBER) reveal that dihedral angles >80° between the oxazole and aryl rings reduce steric hindrance, enhancing receptor binding (e.g., MAO active site) .
  • Chirality: The chloroethyl group’s (R/S) configuration affects pharmacokinetics. Docking studies (AutoDock Vina) show (R)-isomers have 2–3x higher affinity for MAO-B .
  • Puckering Analysis: QTAIM (Quantum Theory of Atoms in Molecules) identifies critical non-covalent interactions (e.g., halogen bonds from bromine) stabilizing ligand-target complexes .

Q. How should researchers address contradictions in pharmacological data across studies?

Answer:

  • Assay Variability: Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize inter-lab variability. For MAO inhibition, pre-incubate enzymes with clorgyline (MAO-A inhibitor) to isolate MAO-B activity .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess phase-I metabolism. LC-MS/MS can detect metabolites (e.g., demethylation of methoxy groups) affecting bioactivity .
  • Species-Specific Effects: Compare results across models (e.g., murine vs. primate cell lines) to identify translatable targets .

Q. What computational methods validate structure-activity relationships (SAR) for this compound?

Answer:

  • QSAR Modeling: Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) and correlate with antimicrobial IC50_{50} values. Partial least squares (PLS) regression identifies key substituents (e.g., bromine enhances lipophilicity) .
  • Pharmacophore Mapping: Schrödinger’s Phase generates 3D pharmacophores highlighting essential features (e.g., oxazole ring for hydrogen bonding, chloroethyl for hydrophobic contacts) .
  • ADMET Prediction: SwissADME predicts bioavailability (e.g., LogP = 3.5) and blood-brain barrier penetration, critical for CNS-targeted studies .

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